Difluoromethyl 3-methylphenyl sulphone

Description

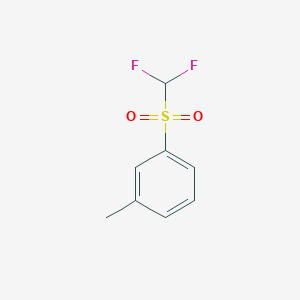

Difluoromethyl 3-methylphenyl sulphone is an organosulfur compound characterized by a sulfone group (R-SO₂-R'), where the sulfur atom is bonded to a difluoromethyl group (-CF₂H) and a 3-methylphenyl aromatic ring. The compound’s structure combines fluorinated alkyl and aryl moieties, which are known to influence physicochemical properties such as lipophilicity, metabolic stability, and electronic effects . For instance, fluorinated sulfones are often used as intermediates in drug synthesis due to their stability and ability to modulate drug-receptor interactions .

Propriétés

IUPAC Name |

1-(difluoromethylsulfonyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCGDMHFSHKZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259595 | |

| Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-16-5 | |

| Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the reaction of sodium thiophenoxide with chlorodifluoromethane, followed by oxidation . This process can be carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of difluoromethyl 3-methylphenyl sulphone may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Difluoromethyl 3-methylphenyl sulphone undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group acts as a nucleophile.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Cross-Coupling: Catalysts such as palladium or nickel complexes are often utilized.

Major Products:

Alkylated Difluoromethyl Sulfones: Formed through nucleophilic substitution.

Oxidized Derivatives: Produced via oxidation reactions.

Coupled Products: Resulting from cross-coupling reactions.

Applications De Recherche Scientifique

Difluoromethyl 3-methylphenyl sulphone has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of difluoromethyl 3-methylphenyl sulphone involves its ability to act as a difluoromethylating agent. The difluoromethyl group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions . This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Difluoromethyl 3-methylphenyl sulphone with structurally related sulfones and fluorinated aryl compounds:

Physicochemical Properties

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, a trait shared with other fluorinated sulfonamides (e.g., the compound in ), which prolongs half-life in biological systems .

- Electronic Effects : The electron-withdrawing nature of the sulfone group (-SO₂-) is amplified by fluorine substituents, increasing acidity of adjacent protons and influencing reactivity in nucleophilic substitutions .

Activité Biologique

Difluoromethyl 3-methylphenyl sulphone is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and the results of various case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a difluoromethyl group attached to a phenyl sulfone moiety. The difluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development. The synthesis typically involves the use of difluoromethylation reagents such as [(phenylsulfonyl)difluoromethyl]Trimethylsilane (TMSCF₂SO₂Ph), which facilitates the incorporation of the difluoromethyl group into organic molecules .

Biological Activity Overview

The sulfone group is known for its broad spectrum of biological activities, including antifungal, anti-inflammatory, antitumor, and antimicrobial properties. This compound, like other sulfone derivatives, exhibits these properties due to its ability to interact with various biological targets.

Antifungal Activity

Research has shown that sulfone derivatives can possess significant antifungal activity. A study on novel sulfone compounds indicated that many derivatives exhibited strong antifungal effects against plant pathogenic fungi, outperforming traditional fungicides in some cases . For example, certain compounds demonstrated EC₅₀ values in the range of 5.21 µg/mL to 21.00 µg/mL against various fungi, suggesting that this compound may also exhibit similar potency.

| Compound | Fungi | EC₅₀ (µg/mL) |

|---|---|---|

| 5d | Botrytis cinerea | 5.21 |

| Fusarium oxysporum | 29.07 | |

| Rhizoctonia solani | 6.43 | |

| Phytophthora infestans | 14.73 |

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways. The introduction of fluorine atoms is known to enhance the binding affinity of compounds to their targets, which may lead to improved efficacy in inhibiting enzymatic activity or disrupting cellular functions . For instance, the presence of the difluoromethyl group can increase the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of difluoromethyl-containing compounds:

- Antifungal Studies : A series of novel sulfone derivatives were synthesized and tested for antifungal activity against various strains. The results indicated that modifications in the structure could lead to enhanced antifungal properties, suggesting a structure-activity relationship (SAR) that could be explored further with this compound .

- In Vivo Studies : In vivo studies on related compounds have shown promising results in terms of reducing fungal infections in agricultural settings. The application of these compounds demonstrated significant reductions in disease severity compared to untreated controls.

- Enzyme Inhibition : Research into enzyme inhibition has revealed that sulfone derivatives can act as effective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways . This suggests potential applications for this compound in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing difluoromethyl 3-methylphenyl sulphone, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or fluorination reactions. For example, difluoromethylation can be achieved using reagents like difluoromethyl sulfonium salts (e.g., analogs to those described in Charpentier et al. ). Key factors include temperature control (50–80°C), solvent polarity (DMSO or DMF), and stoichiometric ratios of fluorinating agents. Lower yields in polar aprotic solvents may arise from side reactions, necessitating optimization via iterative solvent screening .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The NMR signal at ~-90 ppm confirms the difluoromethyl group, while NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies sulfone stretching vibrations (~1300–1150 cm). Quantitative 2D NMR, as in Response Factor methods, can resolve overlapping signals in complex mixtures .

Q. Why is the difluoromethyl group strategically incorporated into aryl sulphone derivatives?

- Methodological Answer: Fluorine’s high electronegativity enhances metabolic stability and bioavailability by reducing oxidative metabolism (e.g., CYP450 inhibition). The difluoromethyl group also modulates pKa of adjacent functional groups, improving membrane permeability. Comparative studies show fluorine’s inductive effects lower basicity of amines in related compounds, reducing off-target interactions .

Advanced Research Questions

Q. How can contradictory reactivity data in difluoromethyl sulphone synthesis be resolved?

- Methodological Answer: Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) often stem from solvent effects or trace moisture. Controlled experiments under inert atmospheres (argon/glovebox) and kinetic profiling (e.g., in situ NMR) can isolate variables. Computational DFT studies may predict transition states to explain regioselectivity .

Q. What strategies optimize the stability of this compound under physiological conditions?

- Methodological Answer: Stability assays in simulated gastric fluid (pH 2) and plasma (pH 7.4) identify degradation pathways (e.g., hydrolysis of the sulfone moiety). Co-solvents like cyclodextrins or PEGylation improve aqueous solubility. Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS quantifies degradation products .

Q. How do computational models predict the binding interactions of this compound with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-protein interactions. The sulfone group’s polarity and fluorine’s electrostatic contributions are parameterized using force fields like CHARMM. Free energy perturbation (FEP) calculations quantify binding affinity changes upon fluorination .

Q. What experimental evidence exists for sulphone resistance mechanisms in biological systems, and how might this apply to difluoromethyl derivatives?

- Methodological Answer: Studies on Mycobacterium leprae demonstrate sulphone resistance via mutations in dihydropteroate synthase (DHPS). Enzyme inhibition assays (IC) and whole-genome sequencing of resistant strains guide structure-activity relationship (SAR) adjustments. Cross-resistance profiling against dapsone and sulfamethoxazole informs analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.